molecular formula C12H14O B2568283 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-one CAS No. 56594-97-9

1-Cyclopropyl-2-(4-methylphenyl)ethan-1-one

Cat. No. B2568283
CAS RN: 56594-97-9
M. Wt: 174.243
InChI Key: GSYKTUSATKARAM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-one consists of a cyclopropyl group (a three-carbon ring), a 4-methylphenyl group (a six-carbon ring with a methyl group at the fourth position), and an ethan-1-one group (a two-carbon chain with a carbonyl group at the first position).


Physical And Chemical Properties Analysis

The molecular weight of 1-Cyclopropyl-2-(4-methylphenyl)ethan-1-one is 174.24 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the retrieved data.

Scientific Research Applications

Lewis Acid-Mediated Reactions

Shi et al. (2008) explored Lewis acid-mediated reactions of 1-cyclopropyl-2-arylethanone derivatives, demonstrating their utility in synthesizing benzofuran derivatives through reactions with allenic ester, ethyl acetoacetate, and methyl acrylate. This research highlights the compound's role in generating diverse heterocyclic structures, which could have implications in synthesizing biologically active compounds or materials with unique properties (Shi, Tang, & Yang, 2008).

Stereocontrolled Synthesis

Baird et al. (2001) reported on the stereocontrolled synthesis of 2-(2-aminoalkyl)-1-hydroxycyclopropanes, using a method that includes the 1,3-dipolar cycloaddition of a nitrile oxide to a cyclopropene followed by the reduction of the derived bicycle. This study presents an application of cyclopropyl compounds in constructing stereochemically complex structures, which are valuable in the development of pharmaceuticals and agrochemicals (Baird, Huber, & Clegg, 2001).

Synthesis of Conformationally Restricted Analogues

Kazuta et al. (2002) developed chiral cyclopropane units for synthesizing conformationally restricted analogues of histamine, demonstrating the utility of cyclopropyl compounds in creating bioactive molecules with improved activity and selectivity. This research underscores the compound's role in medicinal chemistry for designing drugs with enhanced efficacy and reduced side effects (Kazuta, Matsuda, & Shuto, 2002).

Doubly Activated Cyclopropanes

Wurz and Charette (2005) highlighted the use of doubly activated cyclopropanes, derived from 1-cyclopropyl-2-arylethanone compounds, as synthetic precursors for the preparation of dihydropyrroles and pyrroles. This study illustrates the compound's versatility in organic synthesis, enabling the construction of complex nitrogen-containing heterocycles which are prevalent in many biologically active compounds (Wurz & Charette, 2005).

properties

IUPAC Name

1-cyclopropyl-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9-2-4-10(5-3-9)8-12(13)11-6-7-11/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYKTUSATKARAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-(4-methylphenyl)ethan-1-one

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